Atovaquone D4

Descripción general

Descripción

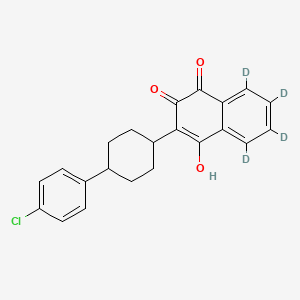

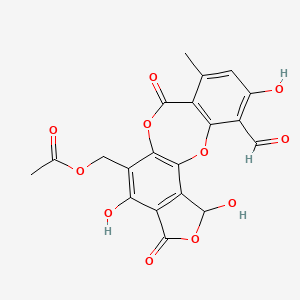

La atovaquona en sí es un medicamento que se utiliza para la prevención y el tratamiento de varias infecciones parasitarias, incluida la neumonía por Pneumocystis (PCP), la toxoplasmosis, la malaria y la babesiosis . Estructuralmente, la atovaquona pertenece a la clase de las naftoquinonas y es un análogo tanto de la ubiquinona como de la lawsone .

Mecanismo De Acción

La atovaquona, incluida su forma etiquetada con deuterio, inhibe el complejo citocromo bc1 mitocondrial del parásito. Al interrumpir el transporte de electrones en el parásito, interfiere con la producción de energía, lo que finalmente lleva a la muerte del parásito .

Análisis Bioquímico

Biochemical Properties

Atovaquone D4 plays a significant role in biochemical reactions due to its structural similarity to ubiquinone. It interacts with several enzymes and proteins, particularly those involved in the mitochondrial electron transport chain. This compound inhibits the cytochrome bc1 complex, which is crucial for the electron transport chain and ATP synthesis in mitochondria . This inhibition disrupts the production of ATP, leading to the death of the parasite.

Cellular Effects

This compound has been shown to influence various cellular processes. It induces apoptosis and inhibits the growth of cancer cells, including breast cancer cell lines . This compound affects cell signaling pathways by inhibiting the HER2/β-catenin signaling pathway, leading to reduced expression of downstream molecules such as pGSK-3β, TCF-4, cyclin D1, and c-Myc . Additionally, it impacts gene expression and cellular metabolism by inhibiting oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the cytochrome bc1 complex in the mitochondrial electron transport chain. This binding inhibits the transfer of electrons from ubiquinol to cytochrome c, disrupting the production of ATP . This compound’s inhibitory effect on the cytochrome bc1 complex is comparable to that of ubiquinone, making it a potent inhibitor of mitochondrial respiration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its efficacy can decrease due to degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cellular function, although the extent of inhibition may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the growth of parasites without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to mitochondrial function. It inhibits the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . This inhibition affects various metabolic enzymes linked to the electron transport chain, ultimately disrupting nucleic acid and ATP synthesis .

Transport and Distribution

This compound is highly lipophilic and extensively bound to plasma proteins, particularly human serum albumin . It shows a high affinity for tissues, where it accumulates and is protected from biliary clearance . The compound is transported within cells and tissues via passive diffusion, and its distribution is influenced by its lipophilicity and protein-binding properties .

Subcellular Localization

This compound primarily localizes to the mitochondria due to its role in inhibiting the mitochondrial electron transport chain . Its subcellular localization is influenced by its lipophilic nature and the presence of targeting signals that direct it to the mitochondria . The compound’s activity and function are closely linked to its localization within the mitochondria, where it exerts its inhibitory effects on ATP production .

Métodos De Preparación

Rutas sintéticas:: La preparación sintética de Atovaquona-d4 implica la introducción de isótopos de deuterio en la molécula de Atovaquona. Las rutas sintéticas específicas y las condiciones de reacción para Atovaquona-d4 no están fácilmente disponibles en la literatura. El etiquetado con deuterio generalmente ocurre durante la síntesis del compuesto padre, Atovaquona.

Producción industrial:: Los métodos de producción a escala industrial para Atovaquona-d4 son propietarios y pueden variar entre los fabricantes. Estos métodos garantizan un enriquecimiento isotópico constante y una alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones:: Atovaquona-d4 puede sufrir diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los estudios detallados que se centran específicamente en las reacciones de Atovaquona-d4 son limitados.

Reactivos y condiciones comunes:: Los reactivos comunes utilizados en las reacciones de Atovaquona-d4 incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y reactivos de sustitución nucleofílica (por ejemplo, haluros de alquilo). Las condiciones de reacción dependen de la transformación específica.

Productos principales:: Los productos principales formados a partir de las reacciones de Atovaquona-d4 serían derivados etiquetados con deuterio de Atovaquona, que retienen el farmacoforo central.

Aplicaciones Científicas De Investigación

Atovaquona-d4 encuentra aplicaciones en diversos campos científicos:

Medicina: Se utiliza para tratar o prevenir infecciones causadas por parásitos.

Química: Los investigadores estudian su reactividad y efectos isotópicos.

Biología: Investigaciones sobre su modo de acción e interacciones con los sistemas biológicos.

Industria: Control de calidad y estudios de estabilidad para compuestos etiquetados.

Comparación Con Compuestos Similares

La singularidad de Atovaquona-d4 radica en su etiquetado con isótopos estables. Los compuestos similares incluyen Atovaquona (no deuterada) y otras naftoquinonas utilizadas en terapias antiparasitarias.

Propiedades

IUPAC Name |

3-[4-(4-chlorophenyl)cyclohexyl]-5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i1D,2D,3D,4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-RHQRLBAQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)C2=O)C3CCC(CC3)C4=CC=C(C=C4)Cl)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

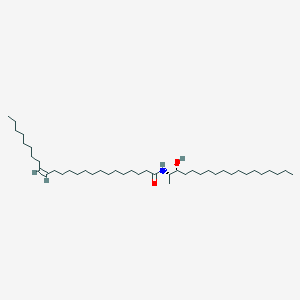

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)

![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

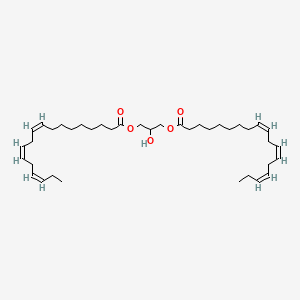

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

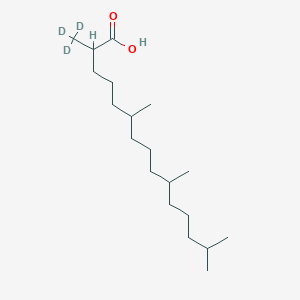

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)